4-Benzyloxy-2-(trifluoromethyl)benzaldehyde

Overview

Description

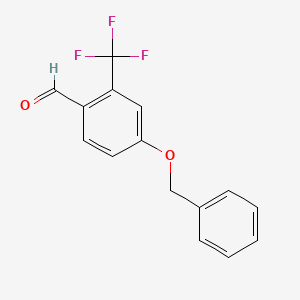

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C15H11F3O2 . It has a molecular weight of 280.25 . The compound is stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is 1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde is a compound with a molecular weight of 280.25 . It is stored at temperatures between 2-8°C . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Medicinal Chemistry: Anticancer Agent Synthesis

This compound is utilized in the synthesis of benzimidazole derivatives, which are explored for their anticancer properties . The presence of electron-donating groups like 4-Benzyloxy enhances the anticancer activity of these derivatives, making them potent against lung, breast, and prostate cancer cell lines.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde serves as a precursor for constructing complex heterocyclic structures . These structures are crucial in developing pharmaceuticals and agrochemicals due to their biological activity.

Material Science: Advanced Material Development

The compound’s unique chemical structure aids in the development of new materials with specific electronic or photonic properties. Its application in material science is pivotal for creating advanced functional materials for various industrial uses .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, derivatives of 4-Benzyloxy-2-(trifluoromethyl)benzaldehyde can be used as standards or reagents in chromatographic methods to quantify or identify other substances with similar structural motifs .

Environmental Science: Pollutant Degradation Studies

The compound’s derivatives may be involved in studies related to the degradation of environmental pollutants. Their reactivity can help understand the breakdown of harmful chemicals in the environment .

Industrial Applications: Chemical Manufacturing

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde: is employed in the chemical industry as an intermediate for the synthesis of more complex molecules. Its role in the Wittig-Horner reaction is an example of its industrial relevance in creating compounds with specific double bond configurations .

Pharmaceutical Intermediates: Drug Development

It is also used as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group in particular is a common moiety in many drugs, and this compound provides a pathway to introduce this functional group into new drug candidates .

Kinetic Studies: Reaction Mechanism Elucidation

This compound is instrumental in kinetic studies that elucidate the mechanisms of asymmetric synthesis of alcohols and other reactions. Understanding these mechanisms is crucial for optimizing industrial-scale chemical processes .

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-phenylmethoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTMKGSVSNXZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-(trifluoromethyl)benzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6327299.png)